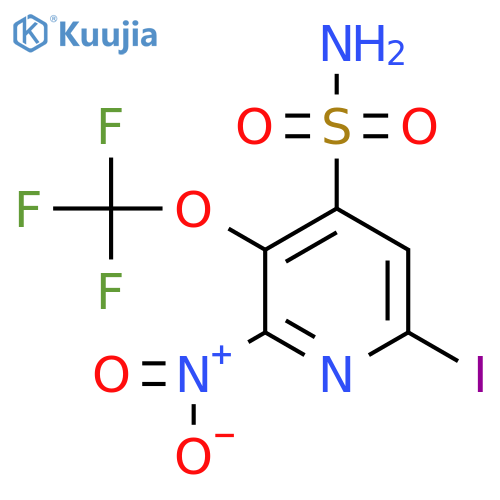

Cas no 1804843-74-0 (6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide)

6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide

-

- インチ: 1S/C6H3F3IN3O5S/c7-6(8,9)18-4-2(19(11,16)17)1-3(10)12-5(4)13(14)15/h1H,(H2,11,16,17)

- InChIKey: MNTHENNCOMQZNE-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(=C(C([N+](=O)[O-])=N1)OC(F)(F)F)S(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 447

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 137

6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029090276-1g |

6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide |

1804843-74-0 | 97% | 1g |

$1,519.80 | 2022-04-01 |

6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide 関連文献

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamideに関する追加情報

Introduction to 6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide (CAS No. 1804843-74-0)

6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 1804843-74-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine sulfonamide class, characterized by its pyridine core substituted with an iodine atom, a nitro group, a trifluoromethoxy group, and a sulfonamide moiety. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity patterns, making it a valuable intermediate in the synthesis of biologically active molecules.

The structural features of 6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide contribute to its versatility in drug discovery and development. The iodine atom at the 6-position serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in constructing complex organic molecules. The nitro group at the 2-position can be reduced to an amine, enabling the introduction of various amine-based pharmacophores. Additionally, the trifluoromethoxy group at the 3-position enhances lipophilicity and metabolic stability, which are critical factors in medicinal chemistry for improving drug bioavailability and pharmacokinetic profiles.

In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, anticancer, and antiviral properties, making them indispensable scaffolds in drug design. The presence of both sulfonamide and nitro groups in 6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide suggests potential applications in multiple therapeutic areas. For instance, the nitro group can be converted into an azido or hydroxylamine derivative, which can further be modified to explore new pharmacological targets.

One of the most compelling aspects of this compound is its utility as a building block for kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are implicated in various diseases, including cancer and inflammatory disorders. The pyridine core is a common motif in kinase inhibitors due to its ability to interact with the ATP-binding pocket of kinases through hydrogen bonding and hydrophobic interactions. The sulfonamide group further enhances binding affinity by forming additional hydrogen bonds with key residues in the kinase active site. Researchers have recently reported the synthesis of novel kinase inhibitors based on pyridine sulfonamides, demonstrating their potential as therapeutic agents.

The trifluoromethoxy group in 6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide is another critical feature that influences its biological activity. Trifluoromethyl groups are frequently incorporated into drug molecules to improve their metabolic stability, binding affinity, and lipophilicity. For example, drugs such as celecoxib (a COX-2 inhibitor) and glibenclamide (a sulfonylurea antidiabetic agent) contain trifluoromethyl groups that contribute to their efficacy and pharmacokinetic properties. The presence of this moiety in the current compound suggests that it may exhibit enhanced bioactivity compared to related analogs lacking such substitutions.

Recent advances in computational chemistry have also highlighted the importance of virtual screening in identifying lead compounds for drug development. 6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide has been used in high-throughput virtual screening campaigns to identify potential inhibitors of target enzymes. By leveraging molecular docking algorithms and machine learning models, researchers can predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments. This approach has significantly accelerated the drug discovery process and has led to the identification of several promising candidates for further investigation.

The synthesis of 6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide involves multi-step organic transformations that showcase modern synthetic methodologies. The iodination step at the 6-position typically employs NIS (nitrilotriacetic acid) or I₂ under radical conditions, while the introduction of the nitro group is achieved using classical nitrating agents such as nitric acid or a mixture of sulfuric acid and nitric acid. The trifluoromethoxy group is introduced via nucleophilic aromatic substitution (SNAr), where a fluorinated electrophile reacts with an activated pyridine derivative. Finally, the sulfonamide functionality is incorporated through reaction with sulfur trioxide or via nucleophilic substitution using sodium bisulfite.

The reactivity of 6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide makes it an attractive candidate for further derivatization into more complex molecules. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at various positions on the pyridine ring. These modifications can fine-tune physicochemical properties such as solubility, permeability, and metabolic stability. Additionally, click chemistry strategies have been explored to rapidly construct libraries of sulfonamide derivatives with diverse structural motifs.

In conclusion,6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide (CAS No. 1804843-74-0) represents a versatile scaffold with significant potential in pharmaceutical research and development. Its unique structural features enable diverse chemical modifications and biological applications, particularly in kinase inhibition and other therapeutic areas. As computational methods continue to advance and synthetic techniques become more refined, compounds like this will play an increasingly important role in discovering novel drugs that address unmet medical needs.

1804843-74-0 (6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide) 関連製品

- 2308229-40-3(N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide)

- 1565845-71-7(2-(1,6-Naphthyridin-2-ylformamido)acetamide)

- 2648998-99-4(3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole)

- 952959-55-6(Ethyl 2-Amino-4-propylthiophene-3-carboxylate)

- 1370601-16-3(4-Bromo-2-(1-methylethyl)-benzenemethanamine)

- 1031794-86-1(N-{1-[N'-(2,5-dimethylfuran-3-carbonyl)hydrazinecarbonyl]ethyl}-2-phenylethene-1-sulfonamide)

- 941944-29-2(N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)

- 2229669-19-4(5-(3-hydroxyprop-1-en-1-yl)-2-nitrophenol)

- 1251363-58-2(tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride)

- 1539042-47-1(Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate)